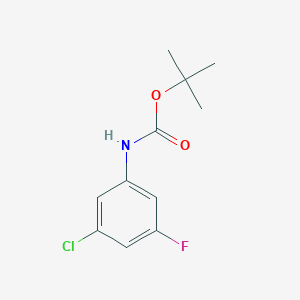![molecular formula C20H20Cl2N2OS B13996862 n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline CAS No. 33666-09-0](/img/structure/B13996862.png)
n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline: is a complex organic compound that features a combination of chloroethyl, phenoxymethyl, and thiazolyl groups attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenoxide ion reacts with a suitable halomethylthiazole derivative.
Formation of the Aniline Derivative: The aniline derivative is prepared by reacting the intermediate thiazole compound with aniline under appropriate conditions.
Introduction of the Chloroethyl Groups: The final step involves the alkylation of the aniline nitrogen with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive molecules for pharmaceutical research.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
- Explored for its use in targeted drug delivery systems.
Industry:
- Utilized in the production of specialty polymers and materials.
- Employed in the synthesis of dyes and pigments.
作用机制
The compound exerts its effects primarily through the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The phenoxymethyl and thiazolyl groups may also contribute to the compound’s overall bioactivity by interacting with specific molecular targets and pathways.
相似化合物的比较
n,n-Bis(2-chloroethyl)aniline: Lacks the thiazole and phenoxymethyl groups, making it less complex and potentially less bioactive.
n,n-Bis(2-chloroethyl)-p-toluenesulfonamide: Contains a toluenesulfonamide group instead of the thiazole and phenoxymethyl groups, leading to different chemical properties and applications.
n,n-Bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide: Features an oxazaphosphinan ring, which imparts unique reactivity and biological activity.
Uniqueness: The presence of the thiazole and phenoxymethyl groups in n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline distinguishes it from other similar compounds. These groups enhance its potential for specific interactions with biological targets and contribute to its overall chemical versatility.
属性
CAS 编号 |
33666-09-0 |
|---|---|
分子式 |
C20H20Cl2N2OS |
分子量 |
407.4 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C20H20Cl2N2OS/c21-10-12-24(13-11-22)17-8-6-16(7-9-17)19-15-26-20(23-19)14-25-18-4-2-1-3-5-18/h1-9,15H,10-14H2 |
InChI 键 |
VDYMQBJZQMXSID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
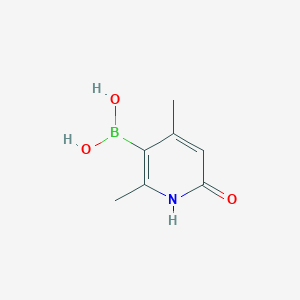

![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
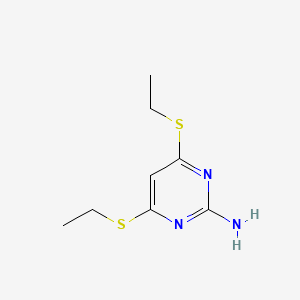
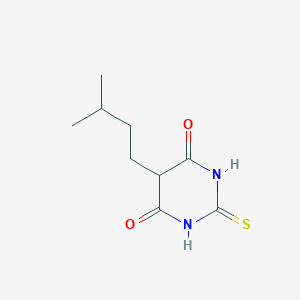
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
![Tert-butyl N-[(2-amino-4-methyl-pentanoyl)amino]carbamate](/img/structure/B13996836.png)
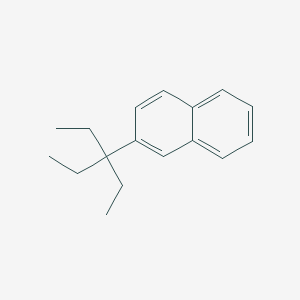
![Benzo[b]phenazine](/img/structure/B13996840.png)

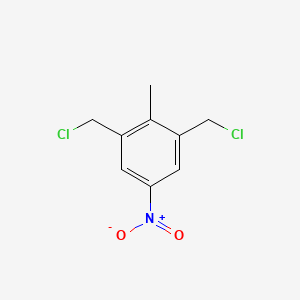
![2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B13996843.png)
